![molecular formula C20H23N3O2S B2490615 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797848-21-5](/img/structure/B2490615.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The yield of the reaction was reported to be 76% . The reaction involves various stages including the formation of a domino imine, intramolecular annulation, and the Ugi-azide reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR and NMR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include the formation of a domino imine, intramolecular annulation, and the Ugi-azide reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point was reported to be between 212–214 ℃ .Scientific Research Applications
Cancer Therapy
This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could have potential applications in preventing the spread of cancer cells.
Diabetes and Related Disorders
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antifungal Activity
The compound has been used in antifungal activity studies . The antifungal activity was recorded as inhibition zone (in mm) on placing the paper disks (dipped in the stock solution) on the agar plate (possessing fungal suspension) and minimum inhibitory concentration (MIC) .
Thermal Stability Studies
The compound has been studied for its thermal stability . Experimental measurements were carried out using 1 H NMR spectra, IR spectra, elemental analyses and differential scanning calorimetry .
Biological Evaluation
The compound has been used in the biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives . The research has been developing a class of 1 H -pyrrolo [2,3- b ]pyridine derivatives targeting FGFR with development prospects .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . It binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways, primarily the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,19-9-8-16-5-1-2-6-18(16)15-19)22-12-4-13-23-14-10-17-7-3-11-21-20(17)23/h3,7-11,14-15,22H,1-2,4-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDYJVUGYSSJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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